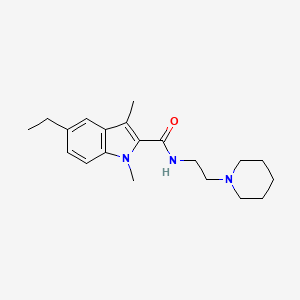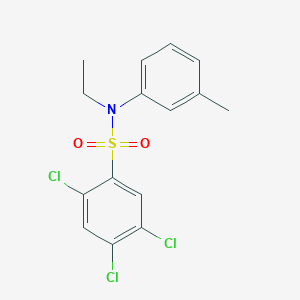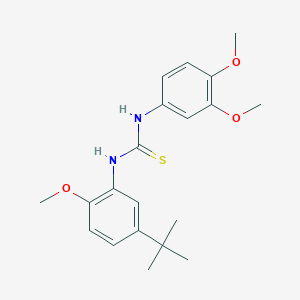
5-ETHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE
Übersicht
Beschreibung
5-ETHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE is a synthetic organic compound belonging to the indole class. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor like 2-nitrotoluene, the indole core can be synthesized through Fischer indole synthesis.
Alkylation: Introduction of ethyl and methyl groups at the 5 and 1,3 positions respectively, using alkyl halides in the presence of a base.
Amidation: The carboxamide group can be introduced via reaction with an appropriate amine, such as 2-piperidinoethylamine, under amide coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the ethyl side chain.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
5-ETHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, indole derivatives interact with various molecular targets such as enzymes, receptors, or nucleic acids. The piperidine moiety might enhance binding affinity or selectivity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-METHYL-1,3-DIMETHYL-N-(2-PIPERIDINOETHYL)-1H-INDOLE-2-CARBOXAMIDE
- 5-ETHYL-1,3-DIMETHYL-N-(2-MORPHOLINOETHYL)-1H-INDOLE-2-CARBOXAMIDE
Uniqueness
The unique combination of ethyl and methyl groups, along with the piperidinoethyl side chain, may confer distinct physicochemical properties and biological activities compared to similar compounds.
Eigenschaften
IUPAC Name |
5-ethyl-1,3-dimethyl-N-(2-piperidin-1-ylethyl)indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-4-16-8-9-18-17(14-16)15(2)19(22(18)3)20(24)21-10-13-23-11-6-5-7-12-23/h8-9,14H,4-7,10-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJMAOZEKMNJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCCN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4791247.png)
![ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4791262.png)
![N,N-DIMETHYL-4-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B4791267.png)
![3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE](/img/structure/B4791282.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4791293.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cyclohexanamine hydrochloride](/img/structure/B4791302.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B4791307.png)
![(4-methoxy-3-methylphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B4791326.png)



![2-({[3-(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4791344.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B4791351.png)
![N-(2,4-difluorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4791358.png)
